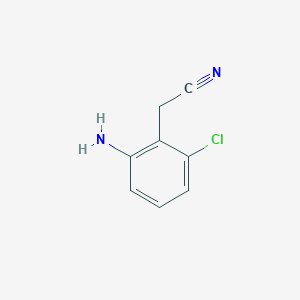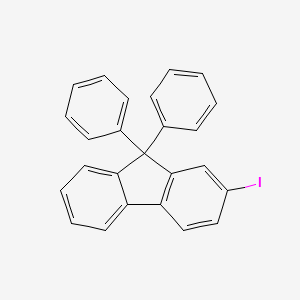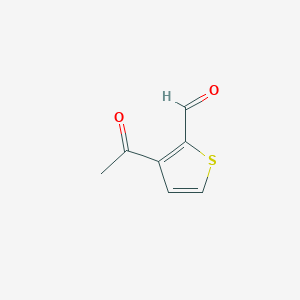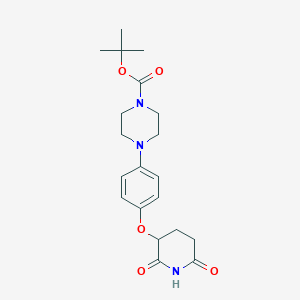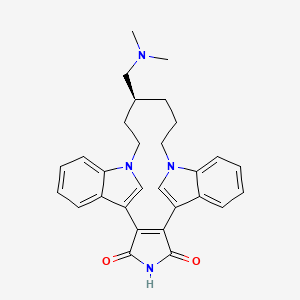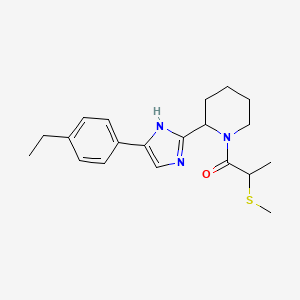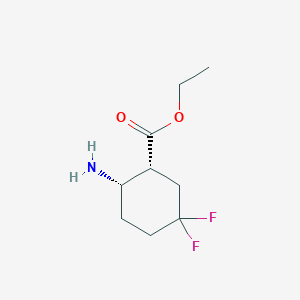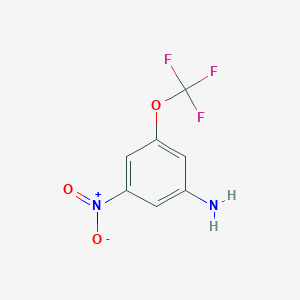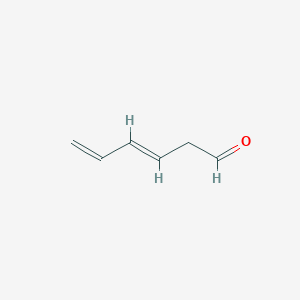
2-(Difluoromethyl)-3-fluoro-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-3-fluoro-5-nitropyridine is a heterocyclic organic compound that contains both fluorine and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3-fluoro-5-nitropyridine typically involves the introduction of difluoromethyl and nitro groups onto a pyridine ring. One common method includes the difluoromethylation of a pyridine derivative followed by nitration. The reaction conditions often involve the use of difluoromethylating agents such as difluoromethyl phenyl sulfone and nitrating agents like nitric acid or a mixture of nitric and sulfuric acids .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-3-fluoro-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(Difluoromethyl)-3-amino-5-nitropyridine.
Reduction: Formation of 2-(Difluoromethyl)-3-fluoro-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Difluoromethyl)-3-fluoro-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-3-fluoro-5-nitropyridine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The presence of the difluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .
Comparaison Avec Des Composés Similaires
2-(Difluoromethyl)-3-fluoropyridine: Lacks the nitro group, which may affect its reactivity and biological activity.
3-Fluoro-5-nitropyridine: Lacks the difluoromethyl group, which may influence its lipophilicity and overall properties.
2-(Trifluoromethyl)-3-fluoro-5-nitropyridine: Contains an additional fluorine atom, which may alter its chemical and biological behavior.
Uniqueness: 2-(Difluoromethyl)-3-fluoro-5-nitropyridine is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H3F3N2O2 |
|---|---|
Poids moléculaire |
192.10 g/mol |
Nom IUPAC |
2-(difluoromethyl)-3-fluoro-5-nitropyridine |
InChI |
InChI=1S/C6H3F3N2O2/c7-4-1-3(11(12)13)2-10-5(4)6(8)9/h1-2,6H |
Clé InChI |
QRLHOPNOULQTAT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1F)C(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


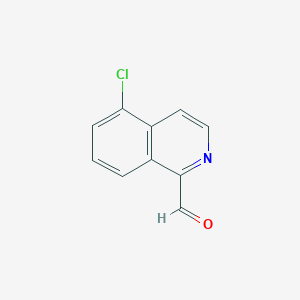
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
